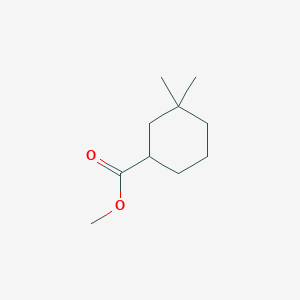
Methyl 3,3-dimethylcyclohexanecarboxylate
Übersicht
Beschreibung
Methyl 3,3-dimethylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,3-dimethylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3-dimethylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ring-Opening and Dimerisation
Methyl 3,3-dimethylcyclohexanecarboxylate has been studied for its ability to undergo ring-opening and dimerisation processes. Baird, Hussain, and Clegg (1987) found that at temperatures between 0 and -20 °C, it can dimerize over several days, forming a bicyclobutane, which then rearranges into a triene. Additionally, in the presence of copper(I) iodide, it leads to the formation of a tricyclohexane (Baird, Hussain, & Clegg, 1987).
Mass Spectrometric Studies
Kolsaker, Kvarsnes, and Storesund (1986) examined methyl 3,3-dimethylcyclohexanecarboxylate using electron impact and chemical ionization mass spectrometry, demonstrating the randomization of methoxy groups prior to molecular ion decomposition (Kolsaker, Kvarsnes, & Storesund, 1986).
Acid-Catalysed Carboxymethylation
Research by Jin, Hunt, Clark, and McElroy (2016) expanded the applications of dimethyl carbonate (DMC) to include acid-catalyzed carboxymethylation of aliphatic alcohols and phenols. They demonstrated that p-toluenesulfonic acid and other acids can aid in the carboxymethylation process with high conversion and selectivity, broadening the range of applications for DMC in green chemistry (Jin, Hunt, Clark, & McElroy, 2016).
Photochemistry Studies
Anklam, Lau, and Margaretha (1985) studied the photochemistry of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound related to methyl 3,3-dimethylcyclohexanecarboxylate. Their research showed selective photocyclization to form specific cyclohexene derivatives, offering insights into the behavior of similar compounds under irradiation conditions (Anklam, Lau, & Margaretha, 1985).
Carbonylation of Cyclohexene
Yoshida, Sugita, Kudo, and Takezaki (1976) studied the carbonylation of cyclohexene in methanol, using palladium(II) chloride–triphenylphosphine as a catalyst. They achieved high yields of methyl cyclohexanecarboxylate, providing a deeper understanding of the kinetics and mechanisms involved in the carbonylation process (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Eigenschaften
IUPAC Name |
methyl 3,3-dimethylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-5-8(7-10)9(11)12-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBYCHDVFUBBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethylcyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



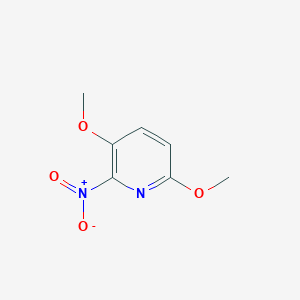
![Tert-butyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate](/img/structure/B8238171.png)
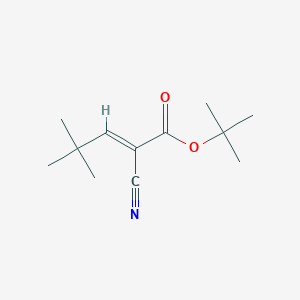
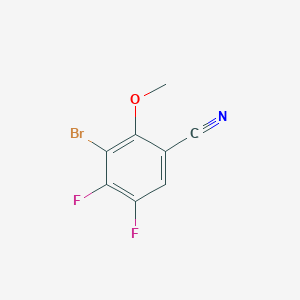
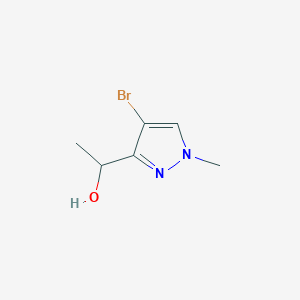
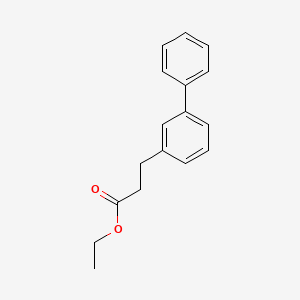
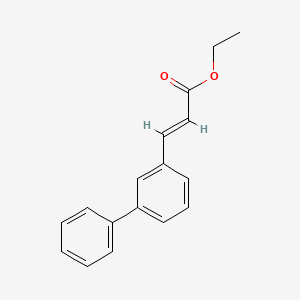
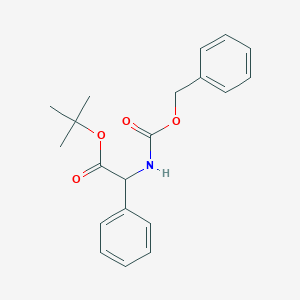
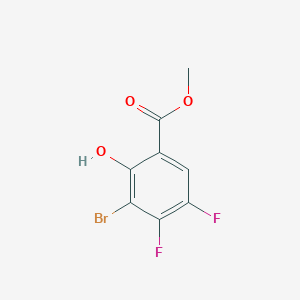
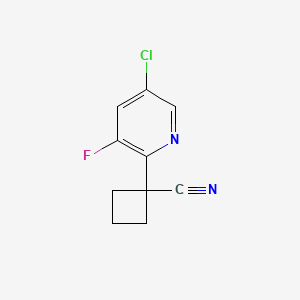
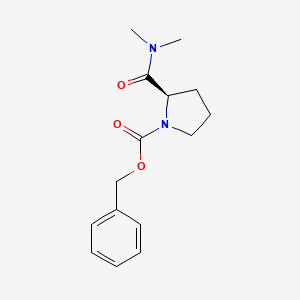
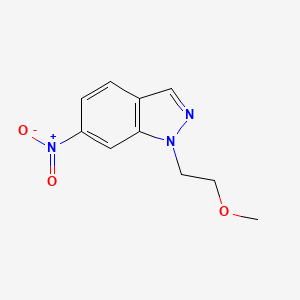
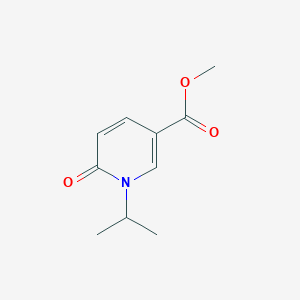
![rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B8238267.png)